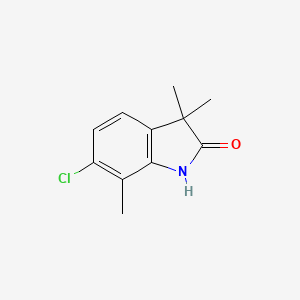

6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one

Description

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

6-chloro-3,3,7-trimethyl-1H-indol-2-one |

InChI |

InChI=1S/C11H12ClNO/c1-6-8(12)5-4-7-9(6)13-10(14)11(7,2)3/h4-5H,1-3H3,(H,13,14) |

InChI Key |

ZGVWBQBTNDURHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions in methanol . This method yields the desired indole compound with good efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction involves replacing one atom or group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated indole compounds.

Scientific Research Applications

6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of bioactive compounds with potential therapeutic effects.

Medicine: Research explores its potential as a drug candidate for treating various diseases.

Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one with analogous indole derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Differences |

|---|---|---|---|---|---|

| This compound | 19501-89-4 | C₁₁H₁₂ClNO | 209.67 | Cl (6); CH₃ (3,3,7) | Reference compound |

| 5-Chloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-one | 74492-46-9 | C₁₀H₁₀ClNO | 195.65 | Cl (5); CH₃ (3,3) | Chlorine at position 5; lacks 7-methyl |

| 3,3-Dimethylindolin-2-one | 1504-06-9 | C₉H₉NO | 147.18 | CH₃ (3,3) | No chlorine; simpler structure |

| 3-Phenyl-2,3-dihydro-1H-indol-2-one | 3456-79-9 | C₁₃H₁₁NO | 197.23 | Phenyl (3) | Aromatic substituent instead of methyl |

| 3-[(2-Chloro-1H-indol-3-yl)methylene]-1H-indol-2-one | 220749-41-7 | C₁₇H₁₁ClN₂O | 300.74 | Chloroindole-methylene group | Extended conjugation; dimeric structure |

Key Observations:

Substituent Positioning : The position of chlorine (e.g., 5 vs. 6) significantly alters electronic properties and steric interactions. For instance, 5-chloro derivatives (e.g., CAS 74492-46-9) exhibit distinct reactivity in substitution reactions compared to the 6-chloro analog .

Methyl vs.

Lactam Stability: The geminal dimethyl groups at position 3 stabilize the lactam ring, reducing ring-opening reactions compared to non-methylated analogs .

Functional Behavior:

- Electrophilic Substitution : Chlorine at position 6 directs electrophiles to positions 4 or 5 of the benzene ring, whereas 5-chloro derivatives favor substitutions at position 7 .

- Biological Activity: Methyl groups enhance lipophilicity, improving membrane permeability. For example, 3,3-dimethyl analogs show higher cytotoxicity in cancer cell lines compared to non-methylated variants .

Biological Activity

6-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-one is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the compound's biological properties based on diverse research findings.

Chemical Structure and Properties

The compound possesses a molecular formula of and a molecular weight of approximately 277.79 g/mol. Its structure includes a chloro substituent and a trimethyl group on the indole ring, which contributes to its unique chemical reactivity and biological effects.

Anticancer Activity

Preliminary studies indicate that this compound exhibits significant anticancer properties. Research has shown that it can modulate key signaling pathways associated with cell proliferation and apoptosis:

- Mechanism of Action : The compound interacts with various molecular targets within cells, influencing processes such as apoptosis (programmed cell death) and cellular proliferation. These interactions are crucial for understanding its therapeutic potential in cancer treatment .

Case Study: Cytotoxicity

A study evaluated the cytotoxic effects of this compound on different cancer cell lines. The results indicated that:

- IC50 Values : The compound showed selective cytotoxicity against A549 (human lung adenocarcinoma) with an IC50 value of less than 10 µM and against A375 (human melanoma) with an IC50 of 5.7 µM .

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity against various strains of bacteria:

- Gram-positive Bacteria : It exhibited potent activity against Staphylococcus aureus and other Gram-positive bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound's MIC values ranged from 20 to 40 µM against S. aureus and 40 to 70 µM against E. coli, indicating its potential as an antibacterial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 5-Chloro-2-methylene-1,3,3-trimethylindoline | Similar indole structure | Different substitution pattern |

| 5-Chloro-2,3-dihydro-1,3,3-trimethyl-2-methyleneindoline | Another indole derivative | Variation in functional groups |

| 6-chloro-3-(hydroxyimino)-2,3-dihydro-1H-indol-2-one | Hydroxyimino substitution | Different functional group leading to distinct properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.